3-(Bromomethyl)phenyl benzoate
CAS No.: 129250-89-1
Cat. No.: VC21268846
Molecular Formula: C14H11BrO2
Molecular Weight: 291.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129250-89-1 |
---|---|
Molecular Formula | C14H11BrO2 |
Molecular Weight | 291.14 g/mol |
IUPAC Name | [3-(bromomethyl)phenyl] benzoate |
Standard InChI | InChI=1S/C14H11BrO2/c15-10-11-5-4-8-13(9-11)17-14(16)12-6-2-1-3-7-12/h1-9H,10H2 |
Standard InChI Key | VJGOZOYBJUTQKK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)CBr |
Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)CBr |
Introduction
Chemical Structure and Properties
Structural Features
The molecular structure of 3-(Bromomethyl)phenyl benzoate can be broken down into three key components:
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A phenyl ring with a bromomethyl (CH2Br) substituent at the meta position
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An ester linkage (COO) connecting this ring to another phenyl ring
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A benzoyl group derived from benzoic acid
The IUPAC name for this compound is [3-(bromomethyl)phenyl] benzoate, and its SMILES notation is C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)CBr .
Physical and Chemical Properties
While specific physical property data for 3-(Bromomethyl)phenyl benzoate is limited in the available search results, we can infer several properties based on its structure:
Property | Value/Description |
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Molecular Formula | C14H11BrO2 |
Molecular Weight | 291.14 g/mol |
Physical State | Likely a crystalline solid at room temperature |
Solubility | Probably soluble in organic solvents such as dichloromethane, chloroform, and acetone; limited solubility in water |
Chemical Reactivity | Reactive bromomethyl group; susceptible to nucleophilic substitution reactions |
Functional Groups | Ester group, bromomethyl group |
The compound's reactivity is largely determined by the presence of the bromomethyl group, which makes it an electrophilic center for nucleophilic substitution reactions.
Synthesis Methods
Esterification Reaction
A direct approach would involve the esterification of 3-(bromomethyl)phenol with benzoyl chloride or benzoic anhydride in the presence of a suitable base such as pyridine or triethylamine. This reaction would form the ester linkage between the benzoic acid moiety and the phenolic hydroxyl group.
Radical Bromination
Another potential method could involve the bromination of 3-methylphenyl benzoate. Drawing from the synthesis approach of 3-bromomethylbenzoic acid described in the literature, this could be accomplished using N-bromosuccinimide (NBS) as the brominating agent, with benzoyl peroxide (BPO) as a radical initiator .
The reaction conditions might include:
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Solvent: Dichloromethane
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Temperature: Reflux conditions
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Reaction time: Approximately 2 hours
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Purification: Extraction with dichloromethane, washing with water and saturated NaCl, followed by drying over anhydrous Na2SO4
Chemical Reactivity
Bromomethyl Group Reactivity
The bromomethyl group in 3-(Bromomethyl)phenyl benzoate is highly reactive and can participate in various chemical transformations:
Nucleophilic Substitution Reactions
The bromomethyl group serves as an excellent leaving group in nucleophilic substitution reactions. It can react with nucleophiles such as:
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Amines to form aminomethyl derivatives
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Thiols to form sulfur-containing compounds
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Alkoxides to form ethers
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Cyanides to form nitriles
These reactions generally proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom of the bromomethyl group, displacing the bromine atom.
Elimination Reactions
Under certain conditions, particularly in the presence of strong bases, the bromomethyl group can undergo elimination reactions to form styrene-like derivatives.
Ester Group Reactivity
The benzoate ester group in the compound can undergo several reactions:
Hydrolysis
The ester can be hydrolyzed under acidic or basic conditions to yield 3-(bromomethyl)phenol and benzoic acid or its salts.
Transesterification
In the presence of alcohols and appropriate catalysts, the ester group can undergo transesterification to form different esters.
Reduction
Reducing agents such as lithium aluminum hydride (LiAlH4) could reduce the ester to form alcohols, though care would be needed to avoid side reactions with the bromomethyl group.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
In 1H NMR spectroscopy, the compound would likely show:
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A singlet for the bromomethyl group (CH2Br) at approximately 4.4-4.6 ppm
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Complex patterns in the aromatic region (7.0-8.2 ppm) corresponding to the protons on both phenyl rings
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Distinct coupling patterns reflecting the meta-substitution pattern
For comparison, the related compound 3-(2-Bromoacetyl)phenyl benzoate shows characteristic signals in its 1H NMR spectrum .
Infrared (IR) Spectroscopy
IR spectroscopy would show characteristic absorption bands for:
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Ester carbonyl group (C=O) at approximately 1720-1740 cm-1
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Aromatic C-H stretching at approximately 3000-3100 cm-1
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C-O stretching of the ester group at approximately 1200-1300 cm-1
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C-Br stretching at lower wavenumbers
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of 291.14 g/mol and show characteristic fragmentation patterns, including the loss of the bromine atom and fragmentation of the ester group.
Comparison with Related Compounds
Structural Comparison
Table 1 presents a comparison of 3-(Bromomethyl)phenyl benzoate with structurally related compounds mentioned in the search results:
Reactivity Comparison
The reactivity profiles of these compounds differ based on their structural features:
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3-(Bromomethyl)phenyl benzoate has a directly attached bromomethyl group, which would show different reactivity compared to the 2-bromoacetyl group in 3-(2-Bromoacetyl)phenyl benzoate
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The meta-substitution pattern in 3-(Bromomethyl)phenyl benzoate affects the electronic distribution in the molecule differently than the para-substitution in Methyl 2-[4-(bromomethyl)phenyl]benzoate
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The presence of an ester group rather than a carboxylic acid (as in 3-(Bromomethyl)benzoic acid) influences solubility, reactivity, and potential applications
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